N-(4-chloro-1,3-benzothiazol-7-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide
Description
N-(4-chloro-1,3-benzothiazol-7-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a heterocyclic organic compound featuring a benzothiazole core substituted with a chlorine atom at the 4-position and a benzamide group at the 7-position. The benzamide moiety is further modified with a 1,2,3,4-tetrahydroquinoline sulfonyl group.
The compound’s crystallographic data, if resolved, may have been determined using programs like SHELXL, a widely used tool for small-molecule refinement in X-ray crystallography . The sulfonyl group enhances polarity and may influence binding affinity, while the tetrahydroquinoline moiety could contribute to lipophilicity and membrane permeability.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3S2/c24-18-11-12-19(22-21(18)25-14-31-22)26-23(28)16-7-9-17(10-8-16)32(29,30)27-13-3-5-15-4-1-2-6-20(15)27/h1-2,4,6-12,14H,3,5,13H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBAJJGOBYXYCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C5C(=C(C=C4)Cl)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-1,3-benzothiazol-7-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings regarding its efficacy.
The synthesis of this compound typically involves the reaction of 4-chloro-1,3-benzothiazole with a tetrahydroquinoline derivative in the presence of a suitable sulfonylating agent. The reaction conditions often include organic solvents and bases to facilitate the formation of the desired benzamide structure. The purity and identity of the compound can be confirmed using techniques such as NMR spectroscopy, LC-MS, and HPLC.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate various biological pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival.
- Receptor Binding : It may bind to specific receptors that regulate cellular signaling pathways.
- Apoptosis Induction : Evidence suggests that this compound can induce apoptosis in cancer cells by activating intrinsic pathways.
3. Biological Activity Studies
Several studies have evaluated the biological activity of this compound across different models:
Anticancer Activity
Research has demonstrated that derivatives of benzothiazole compounds exhibit significant anticancer properties. For instance:
- In vitro studies have shown that related compounds significantly inhibit the proliferation of various cancer cell lines (e.g., A431 and A549) using assays like MTT and flow cytometry to assess cell viability and apoptosis induction .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 2 | Apoptosis promotion |
| B7 | A549 | 4 | Cell cycle arrest |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. It has been shown to reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines .
Neuroprotective Effects
Some studies suggest that benzothiazole derivatives may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases by modulating oxidative stress pathways .
4. Case Studies
Case Study 1: Anticancer Efficacy
In a study focusing on benzothiazole derivatives, compound B7 was screened for its ability to inhibit cancer cell proliferation. The results indicated a significant reduction in cell viability at concentrations as low as 2 μM in A431 cells. Flow cytometry analysis revealed an increase in apoptotic cells following treatment with the compound.
Case Study 2: Anti-inflammatory Activity
Another study assessed the impact of related compounds on RAW264.7 macrophages. Treatment with these compounds resulted in a marked decrease in TNF-α production, indicating their potential as anti-inflammatory agents.
5.
This compound represents a promising candidate for further research due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. Ongoing studies are essential to fully elucidate its mechanisms of action and therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound often share core pharmacophores (e.g., benzothiazole, quinoline, or sulfonamide groups) but differ in substituents that modulate biological activity, solubility, and pharmacokinetics. Below is a comparative analysis based on structural and functional features:
Table 1: Structural and Functional Comparison with Analogous Compounds
*Molecular weights calculated based on structural formulas.
Key Observations:
Core Structure Differences: The target compound’s benzothiazole core is distinct from the quinoline carboxylate scaffold of Compound 7f . Benzothiazoles are frequently associated with kinase inhibition (e.g., ATP-binding site targeting), whereas fluoroquinolone analogs like Compound 7f typically target DNA gyrase in bacteria.
The tetrahydroquinoline sulfonyl group in the target compound introduces conformational rigidity and sulfonamide-mediated hydrogen bonding, which could enhance selectivity compared to simpler sulfonamides. In contrast, Compound 7f’s 6-fluoro and cyclopropyl groups are hallmarks of fluoroquinolone antibiotics, enhancing DNA intercalation and resistance to enzymatic degradation .
Pharmacokinetic Considerations: The tetrahydroquinoline moiety in the target compound may improve blood-brain barrier penetration compared to fully aromatic quinoline systems. Compound 7f’s acetamido-sulfonamido side chain likely increases aqueous solubility, a critical factor for antibacterial agents requiring systemic distribution.
Research Findings and Limitations
- Target Compound: No direct pharmacological data is available in the provided evidence. However, benzothiazole sulfonamides are documented in kinase inhibitor patent literature, suggesting plausible bioactivity .
- Compound 7f: As a fluoroquinolone derivative, its antibacterial activity is inferred from structural similarity to clinically used agents like ciprofloxacin. The additional sulfonamido group may confer resistance to efflux pumps .
Critical Gaps:
- Experimental data (e.g., IC₅₀, MIC values) for the target compound and analogs are absent in the provided sources.
- The role of the tetrahydroquinoline sulfonyl group in modulating target specificity remains theoretical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
